3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
3-Benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound belonging to the indazole derivatives family. Indazoles are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Properties
IUPAC Name |
3-benzyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2)9-13-15(14(19)10-16)12(17-18-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIAQTXJVGYYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, starting with the formation of the indazole core. One common method is the cyclocondensation of appropriate precursors such as phenylhydrazine with cyclohexane-1,3-diones. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Indazole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These properties make them useful in the development of new therapeutic agents.
Medicine: The compound's biological activities have led to its exploration as a potential drug candidate. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry: In the industry, indazole derivatives are used in the production of agrochemicals, pharmaceuticals, and other chemical products. Their versatility and reactivity make them valuable in various industrial applications.
Mechanism of Action
The mechanism by which 3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Indazole: The parent compound without the benzyl and methyl groups.
3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but with a single methyl group instead of benzyl.
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure with additional methyl groups.
Uniqueness: 3-Benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the presence of both benzyl and methyl groups, which can influence its reactivity and biological activity compared to other indazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
